Chenodeoxycholic Acid-d5 (Major)

Übersicht

Beschreibung

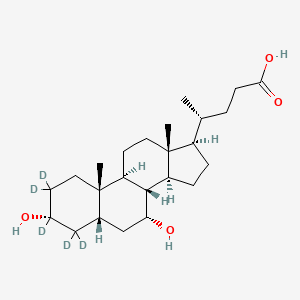

Chenodeoxycholic Acid-d5 (Major) is a stable isotope labelled compound. It is a derivative of steroids and hormones . It is also known as (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5, (+)-Chenodeoxycholic Acid-d5 . The molecular formula is C24H35D5O4 and the molecular weight is 397.6 .

Synthesis Analysis

Chenodeoxycholic acid is synthesized in the liver from cholesterol . Treatment with CDCA causes deregulation of transcripts involved in bile acid metabolism . A synthesis method for chenodeoxycholic acid involves preparation of 12-oxo Chenodiol .Molecular Structure Analysis

Chenodeoxycholic acid has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid . The molecular formula is C24H35D5O4 .Chemical Reactions Analysis

Chenodeoxycholic acid is a bile acid naturally found in the body. It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .Physical And Chemical Properties Analysis

The molecular weight of Chenodeoxycholic Acid-d5 (Major) is 397.6 . The critical micellar concentrations (CMCs) of CDCA and UDCA, measured by surface tension method, were 3.6 mM and 6.4 mM respectively .Wissenschaftliche Forschungsanwendungen

Bile Acid Production

Chenodeoxycholic acid (CDCA) is a primary bile acid generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .

Gallstone Dissolution

CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% . It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .

Treatment of Cerebrotendinous Xanthomatosis (CTX)

In 2017, CDCA was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene . Early initiation of CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX resulting in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .

Inhibition of Hepatobiliary Tumor Cells

In vivo and in vitro studies have demonstrated that CDCA is the natural ligand for FXR and involved in many cell signaling pathways, and it can inhibit the proliferation and induce the apoptosis of hepatobiliary tumor cells .

Treatment of Pancreatic Necrosis

CDCA and its derivative obeticholic acid exhibit a protective effect against acinar cell injury . It has been identified as a therapeutic agent for pancreatic necrosis .

6. Regulation of Glucagon-like Peptide-1 (GLP-1) Release CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .

Wirkmechanismus

Target of Action

Chenodeoxycholic Acid-d5 (Major), also known as Chenodeoxycholic acid (CDCA), is a primary bile acid generated in the liver from cholesterol . It primarily targets the cholesterol in the body, specifically in the liver and intestines . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic Acid-d5 (Major) works by dissolving the cholesterol that makes gallstones and inhibiting the production of cholesterol in the liver and absorption in the intestines . This helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

The pharmacokinetics of Chenodeoxycholic Acid-d5 (Major) involve its synthesis in the liver from cholesterol via several enzymatic steps . It is then conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . These conjugated forms have a lower pKa, which results in them being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed .

Result of Action

The result of the action of Chenodeoxycholic Acid-d5 (Major) is the reduction of levels of cholesterol in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic Acid-d5 (Major) is influenced by the environment within the body, particularly the liver and intestines where it primarily acts . The concentration of bile acids can influence its action, as when bile acid concentrations increase, CA and CDCA activate FXR which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chenodeoxycholic Acid-d5 (Major) | |

CAS RN |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)

![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)